molecular formula C21H18O3 B12605606 1-(3,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one CAS No. 914383-88-3

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B12605606
CAS No.: 914383-88-3
M. Wt: 318.4 g/mol
InChI Key: LLOLXHGVJNSFSZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dimethoxybenzaldehyde and 2-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols, alkanes, or other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one
  • 1-(3,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
  • 1-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both 3,5-dimethoxyphenyl and naphthalen-2-yl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

914383-88-3

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O3/c1-23-19-12-18(13-20(14-19)24-2)21(22)10-8-15-7-9-16-5-3-4-6-17(16)11-15/h3-14H,1-2H3

InChI Key

LLOLXHGVJNSFSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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